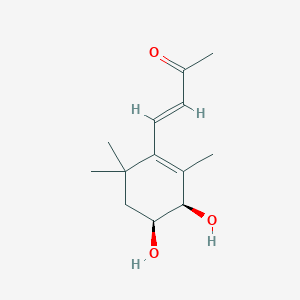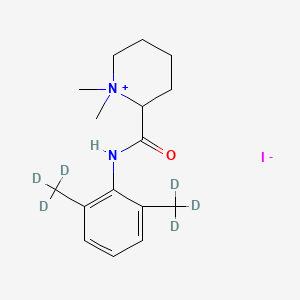
cis-3,4-Dihydroxy-beta-ionone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cis-3,4-Dihydroxy-beta-ionone” is a natural sesquiterpene compound . It is found in several plants and has a molecular formula of C13H20O3 . It is an oil-type compound .
Physical And Chemical Properties Analysis
“Cis-3,4-Dihydroxy-beta-ionone” is an oil-type compound . It has a molecular weight of 224.3 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Biotechnology: High-Level Production in Yeast
cis-3,4-Dihydroxy-beta-ionone: has been the focus of biotechnological research aiming to produce this compound at high levels using yeast strains like Yarrowia lipolytica. By employing a modular pathway engineering strategy, researchers have successfully enhanced the production of β-ionone, which is closely related to cis-3,4-Dihydroxy-beta-ionone , achieving titers of up to 1 g/L in fed-batch fermentation . This approach can be adapted to optimize the production of cis-3,4-Dihydroxy-beta-ionone for commercial use.
Flavor and Fragrance Industry: Aroma Compound Synthesis
In the flavor and fragrance industry, cis-3,4-Dihydroxy-beta-ionone is valued for its characteristic aroma. It is a key intermediate in the synthesis of various flavoring agents. The compound has been synthesized from carotenoids using enzymes like carotenoid cleavage dioxygenase (CCD) and enoate reductase, illustrating the potential for bio-based production of this valuable aroma compound .
Pharmaceutical Applications: Vitamin Synthesis
cis-3,4-Dihydroxy-beta-ionone: serves as a precursor in the synthesis of vitamins A, E, and K. The compound’s role in the biosynthetic pathways of these vitamins highlights its importance in pharmaceutical research and the development of nutritional supplements .
Cosmetic Industry: Natural Ingredient Source
The increasing consumer demand for natural ingredients in cosmetics has led to a search for bio-based compoundscis-3,4-Dihydroxy-beta-ionone can be used as a natural ingredient in cosmetics, providing a sweet and fresh cedar scent derived from Osmanthus oil .
Food and Beverage Industry: Flavor Enhancer
Due to its pleasant aroma, cis-3,4-Dihydroxy-beta-ionone is used as a flavor enhancer in the food and beverage industry. It contributes to the sensory qualities of various products, making it a valuable additive for improving taste and aroma profiles .
Agricultural Research: Plant Metabolism Studies
cis-3,4-Dihydroxy-beta-ionone: is a product of secondary plant metabolism. Studying its role and synthesis in plants can provide insights into plant metabolic pathways, which can be leveraged for agricultural improvements and the development of new crop varieties .
Environmental Science: Biofuel Research
The structural properties of cis-3,4-Dihydroxy-beta-ionone make it a candidate for research into renewable biofuels. Its potential as a biofuel component is being explored, aiming to develop sustainable energy sources .
Chemical Engineering: Green Chemistry
In chemical engineering, cis-3,4-Dihydroxy-beta-ionone is studied for its application in green chemistry. The compound’s synthesis through biocatalysis represents an environmentally friendly alternative to traditional chemical synthesis methods .
Safety and Hazards
“Cis-3,4-Dihydroxy-beta-ionone” should be handled with care. After handling, it is recommended to wash thoroughly and remove contaminated clothing . Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .
Mécanisme D'action
Target of Action
The primary targets of cis-3,4-Dihydroxy-beta-ionone are matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA) . These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key step in cancer metastasis .
Mode of Action
cis-3,4-Dihydroxy-beta-ionone interacts with its targets by inhibiting their activities. It significantly inhibits the activities of MMP-2, MMP-9, and uPA . Additionally, it up-regulates the expression of tissue inhibitors of matrix metalloproteinases (TIMP-1, TIMP-2) and plasminogen activator inhibitor-1 . It also down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .
Biochemical Pathways
The compound affects the pathways related to invasion and migration of cancer cells. By inhibiting MMPs and uPA, and up-regulating their inhibitors, it disrupts the degradation of the extracellular matrix, thereby inhibiting cancer metastasis . The down-regulation of migration-related proteins further inhibits the migration of cancer cells .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of cis-3,4-Dihydroxy-beta-ionone’s action include the inhibition of cancer cell invasion, migration, and adhesion . It also up-regulates the expression of nm23-H1 protein, which is known to suppress tumor metastasis .
Action Environment
It is recommended to store the compound at -20°c to maintain its stability
Propriétés
IUPAC Name |
(E)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8(14)5-6-10-9(2)12(16)11(15)7-13(10,3)4/h5-6,11-12,15-16H,7H2,1-4H3/b6-5+/t11-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGLHAKDUTPCV-CYLBZQBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3,4-Dihydroxy-beta-ionone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


